molecular formula C12H16N2O B185355 (4-Aminophenyl)(piperidin-1-yl)methanone CAS No. 42837-37-6

(4-Aminophenyl)(piperidin-1-yl)methanone

Cat. No. B185355
Key on ui cas rn: 42837-37-6
M. Wt: 204.27 g/mol
InChI Key: FQEGZNLIOFLYNI-UHFFFAOYSA-N
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Patent
US07365088B2

Procedure details

To a solution of 100 mg 4-Amino-benzoic acid in 1 mL DCM and 0.2 mL NEt3, 62 mg piperidine and 184 mg BOP-Cl were added at RT and the mixture was stirred for 16 h. After the addition of 5 mL water the mixture was filtered through a chem elut® cartridge by elution with ethyl acetate and then concentrated under reduced pressure. The residue was directly subjected to the subsequent amide coupling reaction without further purification. Yield: 125 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C1N(P(Cl)(N2C(=O)OCC2)=O)C(=O)OC1.O>C(Cl)Cl.CCN(CC)CC>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:8])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
62 mg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
184 mg
Type
reactant
Smiles
C1COC(=O)N1P(=O)(N2CCOC2=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a chem elut® cartridge by elution with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was directly subjected to the subsequent amide coupling reaction without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=CC=C(C=C1)C(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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